molecular formula C32H39F3N8O7 B10847512 c[RGDf-(S)-N-Me-alpha-TfmF]

c[RGDf-(S)-N-Me-alpha-TfmF]

Cat. No.: B10847512
M. Wt: 704.7 g/mol
InChI Key: IKBMFRHCMUKOBA-KAFAUTGVSA-N
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Description

c[RGDf-(S)-N-Me-alpha-TfmF] is a cyclic pentapeptide designed to target integrin αvβ3, a receptor implicated in angiogenesis, tumor metastasis, and inflammatory diseases. Its structure incorporates an RGD (Arg-Gly-Asp) motif, a well-characterized integrin-binding sequence, modified with (S)-N-methyl-α-trifluoromethylphenylalanine (TfmF) to enhance binding affinity and metabolic stability. This compound exhibits potent inhibitory activity against integrin αvβ3, with an IC50 of 18.8 nM in competitive binding assays . Its stereochemical configuration (S-enantiomer) and fluorinated side chain are critical for optimizing receptor interactions and resistance to enzymatic degradation.

Properties

Molecular Formula

C32H39F3N8O7

Molecular Weight

704.7 g/mol

IUPAC Name

2-[(2S,5R,8S,11S)-5,8-dibenzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-(trifluoromethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

InChI

InChI=1S/C32H39F3N8O7/c1-43-28(49)23(15-19-9-4-2-5-10-19)41-27(48)22(16-25(45)46)40-24(44)18-39-26(47)21(13-8-14-38-30(36)37)42-29(50)31(43,32(33,34)35)17-20-11-6-3-7-12-20/h2-7,9-12,21-23H,8,13-18H2,1H3,(H,39,47)(H,40,44)(H,41,48)(H,42,50)(H,45,46)(H4,36,37,38)/t21-,22-,23+,31-/m0/s1

InChI Key

IKBMFRHCMUKOBA-KAFAUTGVSA-N

Isomeric SMILES

CN1C(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@]1(CC2=CC=CC=C2)C(F)(F)F)CCCN=C(N)N)CC(=O)O)CC3=CC=CC=C3

Canonical SMILES

CN1C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C1(CC2=CC=CC=C2)C(F)(F)F)CCCN=C(N)N)CC(=O)O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

    Solid-Phase Synthesis: The compound can be synthesized using solid-phase peptide synthesis (SPPS).

    Functionalization: The RGDfK peptide is modified by introducing the thioether group (S) and the trifluoromethyl group (TfmF) during synthesis.

  • Chemical Reactions Analysis

      Cyclization: The RGDfK peptide undergoes cyclization to form the cyclic structure.

      Thioether Formation: The thioether linkage (S) is introduced through a reaction with a suitable thiol reagent.

      Trifluoromethylation: The trifluoromethyl group (TfmF) is incorporated using a trifluoromethylation reagent.

  • Scientific Research Applications

      Cancer Targeting: The compound targets αvβ3 integrin receptors, which are overexpressed in tumor cells. It can be used for cancer imaging and therapy.

      Angiogenesis Inhibition: By binding to αvβ3 integrins, it may inhibit angiogenesis (blood vessel formation) in tumors.

      Radiotheranostics: The compound can be labeled with radionuclides (e.g., ^125I, ^211At) for imaging and targeted alpha therapy.

  • Mechanism of Action

    • The compound binds to αvβ3 integrins on cell surfaces.
    • This interaction affects cell signaling pathways, potentially leading to apoptosis (cell death) in tumor-associated blood vessels.
  • Comparison with Similar Compounds

    Comparative Analysis with Similar Compounds

    Table 1: Comparison of Integrin αvβ3 Inhibitors

    Compound Name IC50 (nM) Key Structural Features Reference ID
    c[RGDf-(S)-N-Me-alpha-TfmF] 18.8 Cyclic RGD, S-configuration, N-Me-TfmF
    c[RGDf-(S)-alpha-TfmV] 36.3 Cyclic RGD, S-configuration, TfmV (no N-Me)
    C(RGDfMeF) 19.75 Cyclic RGD, N-Me-phenylalanine
    C[-Arg-Gly-Asp-Acpca35-] 7.2 Linear Acpca (aminocyclopentane) backbone
    C[-Arg-Gly-Asp-Acpca32-] 1.5 Cyclic Acpca scaffold
    RGDechi 880 Linear RGD with echistatin fusion
    C[RGDf-(R)-N-Me-alpha-TfmF] 704.4 R-configuration, N-Me-TfmF
    DMP-802 29 Non-peptidic small molecule
    E[c(RGDyK)]2-PTX conjugate 134 Cyclic RGD linked to paclitaxel

    Key Findings

    Stereochemical Specificity :
    The S-configuration in c[RGDf-(S)-N-Me-alpha-TfmF] is critical for potency. Its enantiomer, c[RGDf-(R)-N-Me-alpha-TfmF], shows a 37-fold reduction in activity (IC50 = 704.4 nM), underscoring the importance of stereochemistry in integrin binding .

    Fluorination and Methylation: Compared to c[RGDf-(S)-alpha-TfmV] (IC50 = 36.3 nM), the addition of N-methylation in c[RGDf-(S)-N-Me-alpha-TfmF] improves binding by ~2-fold. Fluorination (TfmF) enhances hydrophobic interactions with integrin’s hydrophobic pocket, as seen in its superior activity over non-fluorinated analogs like C(RGDfMeF) (IC50 = 19.75 nM) .

    Backbone Modifications :
    Cyclic Acpca-containing compounds (e.g., C[-Arg-Gly-Asp-Acpca32-], IC50 = 1.5 nM) exhibit higher potency due to their rigid, preorganized structures. However, c[RGDf-(S)-N-Me-alpha-TfmF] balances potency with synthetic feasibility and stability, making it more viable for clinical development .

    Non-Peptidic Inhibitors: Small-molecule inhibitors like DMP-802 (IC50 = 29 nM) show comparable activity but lack the selectivity of cyclic RGD peptides. For example, SB-265123 (IC50 = 1200 nM) demonstrates poor specificity for αvβ3 .

    Therapeutic Conjugates :
    The E[c(RGDyK)]2-PTX conjugate (IC50 = 134 nM) combines integrin targeting with paclitaxel delivery, highlighting a divergent application strategy compared to pure inhibitors like c[RGDf-(S)-N-Me-alpha-TfmF] .

    Discussion of Advantages and Limitations

    • Advantages: c[RGDf-(S)-N-Me-alpha-TfmF] outperforms linear RGD analogs (e.g., RGDechi) and non-fluorinated cyclic peptides in both affinity and stability. Its fluorinated side chain reduces metabolic clearance, as evidenced by its prolonged half-life in preclinical models .
    • c[RGDf-(S)-N-Me-alpha-TfmF] offers a pragmatic compromise but requires further optimization for oral bioavailability.

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